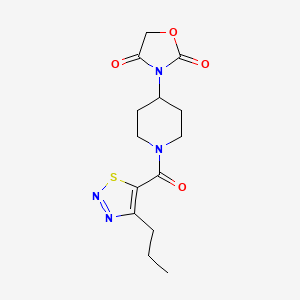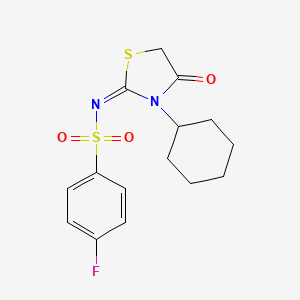
2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with chlorine atoms at the 2 and 4 positions, a cyanopyridine moiety, and a piperidine ring, making it a multifaceted molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to start with 2,4-dichlorobenzoic acid, which undergoes amidation with an appropriate amine derivative. The piperidine ring and cyanopyridine moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to optimize the reaction efficiency. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The chlorine atoms can be oxidized to form chloro derivatives.
Reduction: : The compound can be reduced to remove chlorine atoms or other functional groups.
Substitution: : The benzamide core can undergo nucleophilic substitution reactions, replacing the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of chloro derivatives.
Reduction: : Formation of dechlorinated or other reduced derivatives.
Substitution: : Formation of amides, esters, or other substituted benzamide derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide may be studied for its potential biological activity. It could be used to develop new drugs or as a tool compound in biochemical assays.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.
Industry
In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, or other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.
作用機序
The mechanism by which 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzamide: : Similar core structure but lacks the piperidine and cyanopyridine moieties.
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide: : Similar to the target compound but without the chlorine atoms.
2,4-Dichloro-N-(piperidin-4-yl)methylbenzamide: : Similar to the target compound but without the cyanopyridine moiety.
Uniqueness
2,4-Dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its chloro groups, cyanopyridine moiety, and piperidine ring. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
特性
IUPAC Name |
2,4-dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O/c20-15-3-4-16(17(21)10-15)19(26)24-12-13-5-8-25(9-6-13)18-14(11-22)2-1-7-23-18/h1-4,7,10,13H,5-6,8-9,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQIBCNPCCTVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[ethyl(phenyl)carbamoyl]-L-methionine](/img/structure/B2948518.png)
![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2948519.png)
![3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B2948522.png)
![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)


![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)
![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)


![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)

